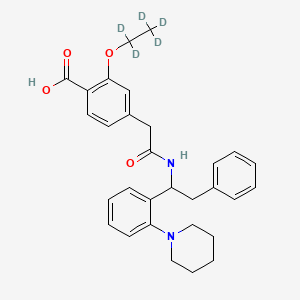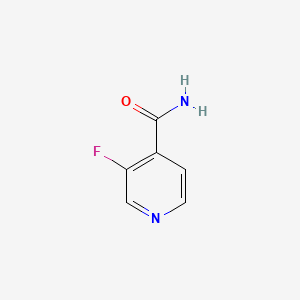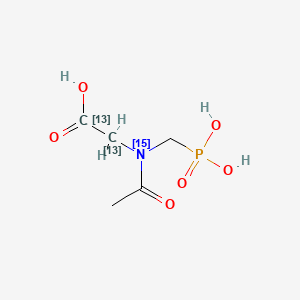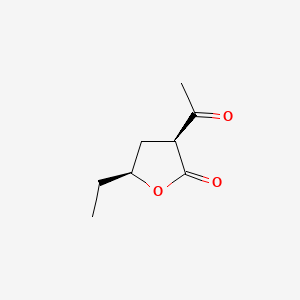
Actinamina Diclorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Actinamine Dihydrochloride is a broad-spectrum antibiotic known for its ability to inhibit microbial growth by binding to the ribosome and preventing protein synthesis . It is effective against various bacterial and fungal infections . The compound has a molecular formula of C8H20Cl2N2O4 and a molecular weight of 279.16 g/mol .
Aplicaciones Científicas De Investigación
Actinamine Dihydrochloride has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
Actinamine Dihydrochloride primarily targets the ribosome . The ribosome is a complex molecular machine found within all living cells that serves as the site of biological protein synthesis. It links amino acids together in the order specified by messenger RNA (mRNA) molecules .
Mode of Action
Actinamine Dihydrochloride interacts with its target, the ribosome, by binding to it . This binding prevents protein synthesis, thereby inhibiting the growth of microbes . The compound’s interaction with the ribosome and the resulting changes in protein synthesis are key to its antimicrobial activity .
Biochemical Pathways
The primary biochemical pathway affected by Actinamine Dihydrochloride is the protein synthesis pathway . By binding to the ribosome, Actinamine Dihydrochloride inhibits the translation of mRNA into protein, disrupting this crucial cellular process . The downstream effects of this disruption can include inhibited growth and eventual death of the microorganism .
Result of Action
The molecular and cellular effects of Actinamine Dihydrochloride’s action primarily involve the inhibition of protein synthesis . This inhibition can prevent the growth of certain microorganisms, making Actinamine Dihydrochloride effective against certain strains of Actinomyces, Corynebacterium, and Streptomyces .
Métodos De Preparación
Actinamine Dihydrochloride is typically synthesized through organic chemical reactions. One common method involves reacting the appropriate starting material with hydrogen chloride to produce Actinamine Dihydrochloride crystals . The industrial production of this compound often involves fermentation processes using the bacterium Streptomyces spectabilis.
Análisis De Reacciones Químicas
Actinamine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule.
Reduction: This reaction can modify the compound’s structure by adding hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another. Common reagents used in these reactions include hydrogen chloride and other electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Actinamine Dihydrochloride is similar to other antibiotics such as Spectinomycin. it is unique in its ability to bind to the ribosome and inhibit protein synthesis effectively . Other similar compounds include:
Spectinomycin: An aminocyclitol antibiotic that also inhibits protein synthesis.
Deoxyspectinomycins: Analogues of Spectinomycin with modified hydroxyl groups.
Actinamine Dihydrochloride stands out due to its broad-spectrum activity and effectiveness against low-basicity microorganisms .
Propiedades
Número CAS |
52049-70-4 |
|---|---|
Fórmula molecular |
C8H20Cl2N2O4 |
Peso molecular |
279.158 |
Nombre IUPAC |
(1S,3R,4S,6R)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O4.2ClH/c1-9-3-5(11)4(10-2)7(13)8(14)6(3)12;;/h3-14H,1-2H3;2*1H/t3-,4+,5?,6+,7-,8?;; |
Clave InChI |
FBEYLEBLKPGEJY-PZTBLVBHSA-N |
SMILES |
CNC1C(C(C(C(C1O)O)O)NC)O.Cl.Cl |
Sinónimos |
1,3-Dideoxy-1,3-bis(methylamino)-myo-inositol Dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)

![2H-Isoxazolo[4,5-f]indole](/img/structure/B585125.png)

![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)




